molecular formula C3H9O3PS B121422 O,O,S-Trimethyl phosphorothioate CAS No. 152-20-5

O,O,S-Trimethyl phosphorothioate

Cat. No.: B121422
CAS No.: 152-20-5
M. Wt: 156.14 g/mol
InChI Key: WTUNGUOZHBRADH-UHFFFAOYSA-N
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Description

O,O,S-Trimethyl phosphorothioate: is an organophosphorus compound with the molecular formula C3H9O3PS and a molecular weight of 156.14 g/mol . It is a colorless to yellow oil that is slightly soluble in benzene and dichloromethane . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

O,O,S-Trimethyl phosphorothioate (OOS-TMP) primarily targets the lung tissue and immune cells , specifically splenic macrophages . It is known to induce lung injury and cause systemic hemorheological alterations . The compound also affects the immune system by inducing immune suppression, with splenic macrophages being the primary immune cell type affected .

Mode of Action

OOS-TMP interacts with its targets, causing a series of changes. In the lungs, it induces injury, leading to inflammation . In the immune system, it leads to macrophage differentiation, increasing the size heterogeneity of cell volume, phagocytic capability, and respiratory burst activity of splenic and peritoneal macrophages .

Biochemical Pathways

It’s known that the compound causes an increase in whole blood apparent viscosity, plasma fibrinogen level, and red blood cell aggregation . These changes suggest that OOS-TMP may affect the hemorheological pathways and the acute-phase response, possibly via an increase in fibrinogen content .

Result of Action

The action of OOS-TMP results in several molecular and cellular effects. In the lungs, it causes injury and inflammation . In the immune system, it induces immune suppression and leads to macrophage differentiation . It also causes systemic hemorheological alterations, likely through an increase in fibrinogen content .

Action Environment

The action, efficacy, and stability of OOS-TMP can be influenced by various environmental factors. It’s worth noting that the compound is an impurity present in widely used organophosphorus insecticides , suggesting that its action may be influenced by factors related to these insecticides’ use and environmental presence.

Biochemical Analysis

Biochemical Properties

O,O,S-Trimethyl phosphorothioate interacts with various biomolecules, including enzymes and proteins. For instance, it has been shown to induce changes in macrophages, a type of white blood cell that plays a crucial role in immune response . The compound leads to macrophage differentiation, increasing their metabolic activities such as secretion of interleukin 1 and nonspecific esterase .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to induce lung injury after oral administration . It also influences cell function by causing systemic hemorheological alteration, probably via increase in fibrinogen content, an acute-phase protein, in rats .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It has been shown to increase the size heterogeneity of cell volume, phagocytic capability, and respiratory burst activity of splenic and peritoneal macrophages .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For example, it has been shown to cause an increase in whole blood apparent viscosity at 24, 48, and 72 hours following treatment in rats . By day 7, splenic and peritoneal macrophages from similar to control .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Acute administration of this compound (10 mg/kg, 20 mg/kg) to rats produced an increase in whole blood apparent viscosity

Metabolic Pathways

It is known that the compound interacts with various enzymes and cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions: O,O,S-Trimethyl phosphorothioate can be synthesized through various methods. One common approach involves the reaction of dimethyl phosphorochloridothioate with methanol in the presence of a base . The reaction typically occurs under mild conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in the laboratory. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .

Chemical Reactions Analysis

Properties

IUPAC Name

[methoxy(methylsulfanyl)phosphoryl]oxymethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O3PS/c1-5-7(4,6-2)8-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUNGUOZHBRADH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164928
Record name O,O,S-Trimethyl phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152-20-5
Record name O,O,S-Trimethyl phosphorothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O,O,S-Trimethyl phosphorothioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,O,S-Trimethyl phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,O,S-Trimethyl phosphorothioate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4HYB2U9FX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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